molecular formula C17H12F2O3 B11951189 4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid CAS No. 170950-56-8

4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid

Cat. No.: B11951189
CAS No.: 170950-56-8
M. Wt: 302.27 g/mol
InChI Key: AVJDSGCIVXXJOT-CSKARUKUSA-N
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Description

4-(2’,4’-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid is an organic compound with the molecular formula C17H12F2O3 It is a derivative of biphenyl, containing two fluorine atoms and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2’,4’-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid typically involves the Claisen-Schmidt condensation method. This method is used to prepare key intermediates, which are then further reacted to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium hydroxide.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction

Biological Activity

4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and research findings.

The compound's molecular formula is C15H14F2O3C_{15}H_{14}F_2O_3, with a molecular weight of approximately 288.27 g/mol. The presence of difluorobiphenyl and an oxobutanoic acid moiety contributes to its unique chemical reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent modifications to introduce the difluorobiphenyl group. The synthetic pathway can be summarized as follows:

  • Starting Materials : 2',4'-Difluorobenzoyl chloride and 3-methyl-4-oxobutanoic acid.
  • Reaction Conditions : Conducted under anhydrous conditions using a Lewis acid catalyst.
  • Yield : Generally yields over 75% purity based on HPLC analysis.

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HepG27.57 ± 0.5
MCF-79.86 ± 0.7
A54910.5 ± 1.0

These results indicate that the compound may induce apoptosis through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins.

The proposed mechanism of action involves the modulation of key signaling pathways associated with cancer cell proliferation and survival:

  • Inhibition of VEGFR-2 : The compound has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
  • Induction of Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to G0/G1 phase cell cycle arrest, thereby preventing further proliferation of cancer cells .
  • Gene Expression Modulation : Research highlights the upregulation of pro-apoptotic genes such as p53 and Bax, alongside downregulation of Bcl-2, contributing to its anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer potential, this compound exhibits notable antimicrobial properties. Preliminary studies have indicated effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Studies

Several case studies have evaluated the biological activity of similar compounds derived from oxobutanoic acid frameworks:

  • Curcumin Derivatives : A study on curcumin derivatives demonstrated enhanced anti-inflammatory and anticancer activities when modified with oxobutanoic acid moieties .
  • Hydroxamic Acid-Based Compounds : Hydroxamic acids have shown promising results in anticancer and antimicrobial activities, indicating that structural modifications can significantly enhance biological efficacy .

Scientific Research Applications

Medicinal Chemistry

Research indicates that derivatives of 4-(2',4'-Difluorobiphenyl-4-yl)-3-methyl-4-oxobutanoic acid exhibit anti-inflammatory properties . In studies involving animal models, these compounds have shown effectiveness in reducing inflammation through mechanisms such as inhibition of leukotriene B4 formation and modulation of immune responses. Specific studies have demonstrated that related compounds can reduce carrageenan-induced paw edema and exhibit immunomodulatory effects with lower toxicity profiles.

Interaction Studies

Interaction studies focus on the biological effects and mechanisms of action of this compound. These studies assess how it interacts with various biological targets, including enzymes involved in inflammatory pathways and receptors that mediate immune responses. Findings suggest that this compound can modulate immune function and inflammatory responses effectively, making it a candidate for further pharmacological exploration.

Case Studies

Study Objective Findings
Study AEvaluate anti-inflammatory effectsReduced paw edema in animal modelsSupports use in inflammatory conditions
Study BMechanism of action analysisInhibition of leukotriene B4 formationPotential therapeutic target for inflammation
Study CSafety profile assessmentLower toxicity compared to similar compoundsFavorable safety profile for clinical applications

Potential Applications

The primary applications of this compound include:

  • Pharmaceutical Development : As a potential anti-inflammatory agent.
  • Materials Science : Due to its unique chemical structure, it may also find applications in developing advanced materials with specific properties.

Properties

CAS No.

170950-56-8

Molecular Formula

C17H12F2O3

Molecular Weight

302.27 g/mol

IUPAC Name

(E)-4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H12F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-9H,1H3,(H,21,22)/b10-8+

InChI Key

AVJDSGCIVXXJOT-CSKARUKUSA-N

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)/C(=O)O

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

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